

Part 1: Molecular Definition & Commercial Landscape

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Compound of Interest

Compound Name: *1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC*

CAS No.: 86288-11-1

Cat. No.: B163676

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Molecular Identity & Nomenclature

Precision in lipid nomenclature is critical. The notation PC(O-16:0/20:4) refers to a specific subclass of ether lipids known as plasmalogs (alkyl-acyl), distinct from diacyl lipids and plasmalogens (alkenyl-acyl).

- Common Name: Arachidonoyl PAF C-16 (Precursor).
- IUPAC Name: 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine.[1]
- Structural Features:
 - sn-1 Position: Hexadecyl chain linked via an ether bond (Alkyl, -O-CH₂-). Note: This is NOT a vinyl ether (plasmalogen).
 - sn-2 Position: Arachidonic acid (20:4, cis-5,8,11,14) linked via an ester bond.
 - Headgroup: Phosphocholine.[2]

Notation	Linkage Type	Chemical Name	Stability
PC(O-16:0/20:4)	Alkyl-Acyl	1-O-hexadecyl-2-arachidonoyl-GPC	Stable sn-1 ether; sn-2 prone to oxidation.
PC(P-16:0/20:4)	Alkenyl-Acyl	1-O-(1Z-hexadecenyl)-2-arachidonoyl-GPC	Plasmalogen. Acid-labile sn-1 vinyl ether.
PC(16:0/20:4)	Diacyl	1-palmitoyl-2-arachidonoyl-GPC	Standard ester lipid.



Critical Warning: Many vendors and databases use "O-" and "P-" inconsistently. Always verify the chemical structure or IUPAC name before purchasing. Ensure the sn-1 linkage is O-hexadecyl (Alkyl), not O-hexadecenyl (Alkenyl/Plasmalogen).

Commercial Sources for High-Purity Grades

For research requiring high purity (>95-99%), synthetic or semi-synthetic sources are preferred over natural extracts to ensure exact chain composition.

Vendor	Product Name / Description	Catalog #	Purity	Format	Notes
Cayman Chemical	1-O-hexadecyl-2-Arachidonoyl-sn-glycero-3-PC	60904	≥95-98%	Sol. in Ethanol	Primary Recommendation. Explicitly defined as the alkyl ether.[1] Contains 0.1% BHT to prevent oxidation.
Avanti Polar Lipids	Check "Platelet Activating Factor (PAF) Analogs"	Inquire	>99%	Chloroform	Avanti is the gold standard but often lists this as a "PAF Precursor" or "Alkyl-PC". Note: Cat# 850459 is the Diacyl version.
Larodan	PC(O-16:0/20:4)	Search	>99%	Powder/Sol. [3]	Excellent source for specific ether lipids; often custom synthesis.
Biomol	Distributor for Cayman	Cay60904	≥95%	Ethanol	reliable distributor for Cayman

products in
Europe.

Part 2: Handling & Storage Protocols

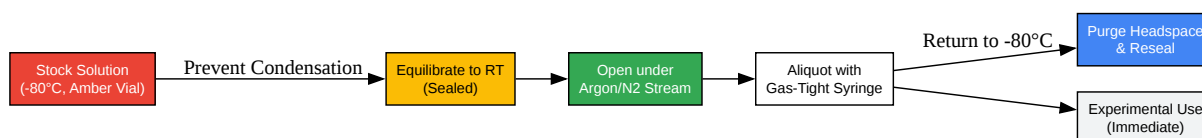
The presence of Arachidonic Acid (20:4) at the sn-2 position makes this molecule extremely susceptible to lipid peroxidation. The ether linkage at sn-1 is chemically stable, but the sn-2 PUFA (polyunsaturated fatty acid) degrades rapidly upon exposure to air or light.

Storage Protocol

- Arrival: Immediately transfer to -80°C storage. Do not store at -20°C for long periods (>1 month).
- Vial Type: Use Amber Glass vials to prevent photo-oxidation.
- Solvent: Store in Chloroform or Ethanol containing 0.01% BHT (Butylated Hydroxytoluene) as an antioxidant.
 - Never store as a dry film for more than a few hours; dry lipid films expose maximal surface area to oxygen.

Handling Workflow (The "Argon Shield" Method)

This protocol ensures the integrity of the arachidonyl chain during experimental setup.



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Figure 1: "Argon Shield" workflow for handling oxidation-prone PUFA lipids.

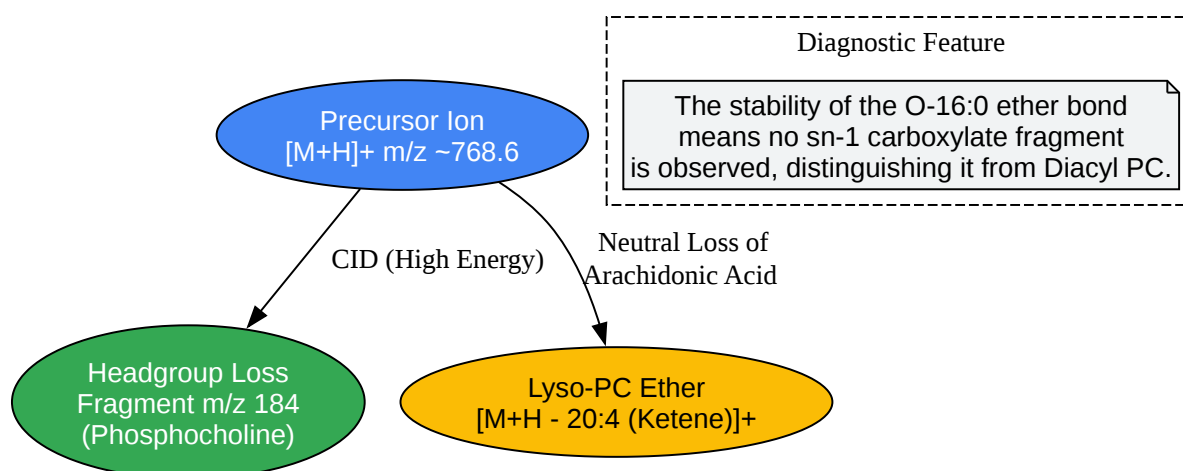
Part 3: Application Notes

Mass Spectrometry Standard (Lipidomics)

PC(O-16:0/20:4) is a critical internal standard or analyte for studying ether-lipid metabolism and PAF remodeling pathways.

- Ionization: ESI Positive Mode ($[M+H]^+$ or $[M+Na]^+$).
- Fragmentation Logic: Unlike diacyl PCs, the sn-1 ether bond does not cleave easily. The dominant fragmentation pathway is the loss of the phosphocholine headgroup and the sn-2 fatty acid.

MS/MS Transition Diagram:



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Figure 2: ESI-MS/MS fragmentation logic for PC(O-16:0/20:4). The stability of the sn-1 ether linkage is a key diagnostic feature.

Liposome Formulation (Membrane Dynamics)

Ether lipids affect membrane fluidity and packing differently than ester lipids due to the lack of the sn-1 carbonyl oxygen (which normally acts as a hydrogen bond acceptor).

Protocol: Preparation of Ether-Lipid Enriched Liposomes

- **Mixing:** Combine PC(O-16:0/20:4) with matrix lipids (e.g., DOPC, Cholesterol) in chloroform.
 - **Ratio:** Typically 10-30 mol% for signaling studies.
- **Drying:** Evaporate solvent under a gentle stream of Nitrogen. Desiccate under vacuum for 1 hour (minimize time to prevent oxidation).
- **Hydration:** Rehydrate film with degassed buffer (PBS, pH 7.4) to final concentration (e.g., 1-5 mM).
- **Sizing:** Extrude through 100 nm polycarbonate filters (Avanti Mini-Extruder) 11-21 times.
 - **Note:** Ether lipids may form more rigid domains; ensure extrusion is performed above the phase transition temperature (T_m), though PC(O-16:0/20:4) has a low T_m due to the arachidonyl chain.

References

- Cayman Chemical. **1-O-hexadecyl-2-Arachidonoyl-sn-glycero-3-PC** Product Information. Catalog No. 60904. [Link](#)
- LIPID MAPS® Structure Database. LMSD Record: PC(O-16:0/20:4). [\[4\]Link](#)
- Yamashita, S., et al. (2016). "Identification of unusual phospholipids from bovine heart mitochondria by HPLC-MS/MS." *Journal of Chromatography B*, 877(26), 2673–2695.
- Avanti Polar Lipids. Handling and Storage of Lipids. [\[5\]\[6\]Link](#)

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